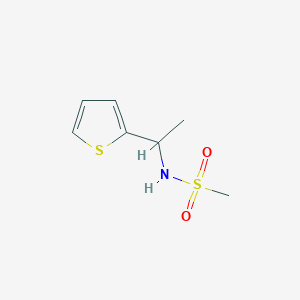![molecular formula C15H15FO3S B7528744 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as FMPB and is widely used in the field of medicinal chemistry due to its unique properties. FMPB is an important compound that has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of FMPB is not fully understood. However, studies have suggested that FMPB works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and proliferation. FMPB has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are known to play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
FMPB has been shown to have several biochemical and physiological effects. Studies have shown that FMPB can induce cell cycle arrest and promote apoptosis in cancer cells. FMPB has also been shown to inhibit the migration and invasion of cancer cells, which is an essential step in cancer metastasis. Moreover, FMPB has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
FMPB has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it an ideal candidate for cancer research. FMPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMPB has certain limitations as well. It is not very water-soluble, which can make it challenging to use in certain experiments. Moreover, FMPB has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of FMPB. One of the primary directions is to study the in vivo efficacy of FMPB. While FMPB has shown promising results in vitro, its efficacy in vivo is not fully understood. Moreover, future studies could focus on optimizing the synthesis method of FMPB to improve its water solubility and bioavailability. Additionally, FMPB could be studied in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, FMPB is a chemical compound that has shown promising results in various scientific studies. It has potent anti-cancer activity and has several biochemical and physiological effects. While FMPB has several advantages for lab experiments, it also has certain limitations. Future studies could focus on optimizing the synthesis method of FMPB and studying its in vivo efficacy. FMPB has significant potential for the development of novel anti-cancer agents and could be a valuable addition to the field of medicinal chemistry.
Synthesis Methods
The synthesis of FMPB is a complex process that involves several steps. One of the commonly used methods for the synthesis of FMPB is the reaction of 4-methylsulfonylphenol with 4-fluorobenzyl bromide in the presence of a base. The reaction produces FMPB as a white solid with a yield of around 60%.
Scientific Research Applications
FMPB has been extensively studied for its potential therapeutic applications. One of the primary applications of FMPB is in the treatment of cancer. Studies have shown that FMPB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. FMPB works by inhibiting the growth and proliferation of cancer cells, inducing cell cycle arrest, and promoting apoptosis.
properties
IUPAC Name |
1-fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-11(12-3-5-13(16)6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPNYTWSWKTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
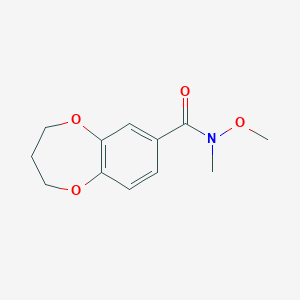
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)


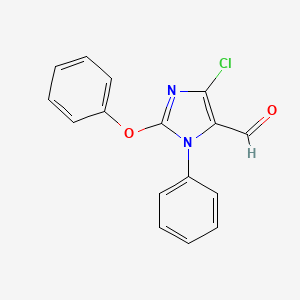
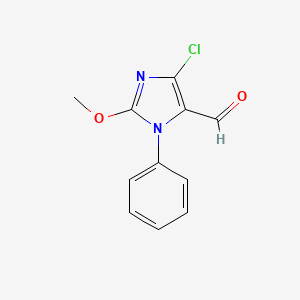
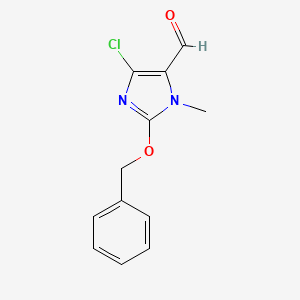

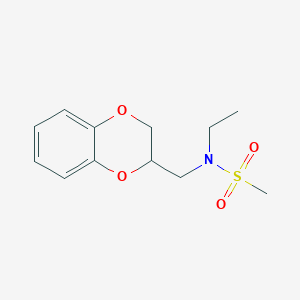
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
